molecular formula C34H60O4 B14393726 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione CAS No. 90037-13-1

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14393726
CAS No.: 90037-13-1
M. Wt: 532.8 g/mol
InChI Key: BQKBTMBCLHZKFV-UHFFFAOYSA-N
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Description

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexa-2,5-diene-1,4-dione core substituted with two 8-butoxy-2,6-dimethyloctan-2-yl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexa-2,5-diene-1,4-dione with 8-butoxy-2,6-dimethyloctan-2-yl bromide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the diene structure to a more saturated form.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced cyclohexane derivatives, and substituted cyclohexa-2,5-diene-1,4-dione compounds.

Scientific Research Applications

2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)benzene-1,4-diol: Similar in structure but with hydroxyl groups instead of the diene structure.

    2,5-Bis(8-butoxy-2,6-dimethyloctan-2-YL)quinone: An oxidized form with quinone functionality.

Properties

CAS No.

90037-13-1

Molecular Formula

C34H60O4

Molecular Weight

532.8 g/mol

IUPAC Name

2,5-bis(8-butoxy-2,6-dimethyloctan-2-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C34H60O4/c1-9-11-21-37-23-17-27(3)15-13-19-33(5,6)29-25-32(36)30(26-31(29)35)34(7,8)20-14-16-28(4)18-24-38-22-12-10-2/h25-28H,9-24H2,1-8H3

InChI Key

BQKBTMBCLHZKFV-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCC(C)CCCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CCCC(C)CCOCCCC

Origin of Product

United States

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